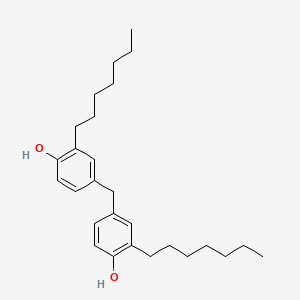
4,4'-Methylenebis(2-heptylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-heptylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-heptylphenol) typically involves the condensation of heptylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(2-heptylphenol) may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Methylenebis(2-heptylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-heptylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2-heptylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors and proteins
Comparación Con Compuestos Similares
4,4’-Methylenebis(2-methylphenol): Similar structure but with methyl groups instead of heptyl groups.
4,4’-Methylenebis(2-methoxyphenol): Contains methoxy groups instead of heptyl groups.
Bisphenol A: Another compound with two phenolic groups connected by a methylene bridge, but with different substituents.
Uniqueness: 4,4’-Methylenebis(2-heptylphenol) is unique due to its heptyl substituents, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in various fields .
Propiedades
Número CAS |
88448-62-8 |
|---|---|
Fórmula molecular |
C27H40O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-heptyl-4-[(3-heptyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H40O2/c1-3-5-7-9-11-13-24-20-22(15-17-26(24)28)19-23-16-18-27(29)25(21-23)14-12-10-8-6-4-2/h15-18,20-21,28-29H,3-14,19H2,1-2H3 |
Clave InChI |
VMSJVSHAXGGFMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


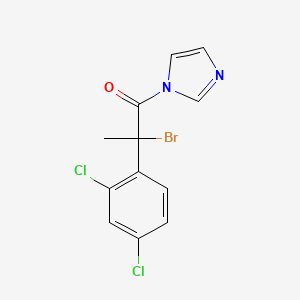
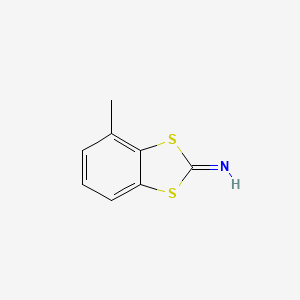
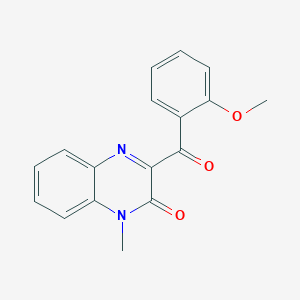
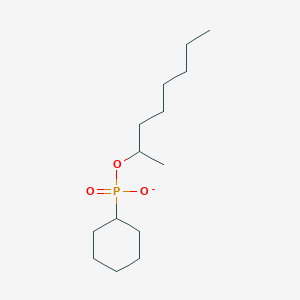
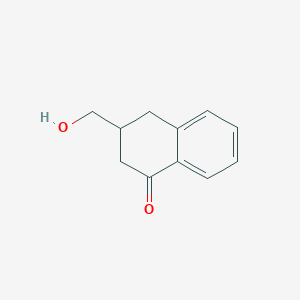
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
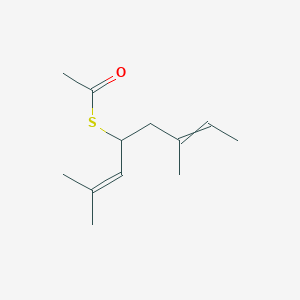
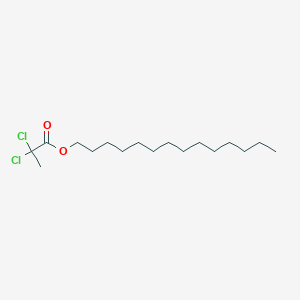
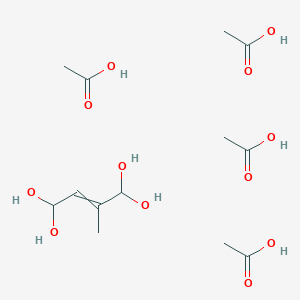
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
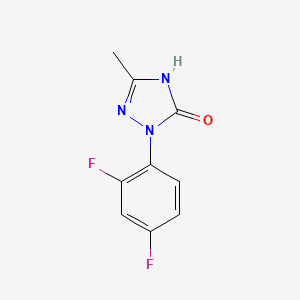
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
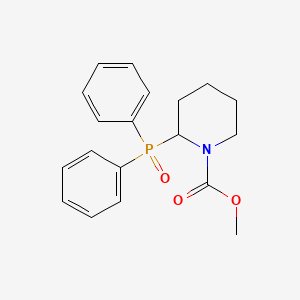
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
